6-fluoro-1,4-oxazepane hydrochloride
Description
6-Fluoro-1,4-oxazepane hydrochloride is a seven-membered heterocyclic compound containing one nitrogen and one oxygen atom within its ring structure, with a fluorine substituent at the 6-position and a hydrochloride salt form to enhance solubility .
Properties
CAS No. |
218594-82-2 |
|---|---|
Molecular Formula |
C5H11ClFNO |
Molecular Weight |
155.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-1,4-oxazepane hydrochloride typically involves the fluorination of 1,4-oxazepane. One common method includes the reaction of 1,4-oxazepane with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert atmosphere, often using anhydrous solvents like dichloromethane, at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The hydrochloride salt is then formed by treating the fluorinated oxazepane with hydrochloric acid, followed by crystallization and purification steps .
Chemical Reactions Analysis
Types of Reactions
6-fluoro-1,4-oxazepane hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form oxazepane N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding amine.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), mild heating.
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., dichloromethane), room temperature.
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran), low temperatures.
Major Products Formed
Substitution: Formation of substituted oxazepane derivatives.
Oxidation: Formation of oxazepane N-oxides.
Reduction: Formation of the corresponding amine.
Scientific Research Applications
6-fluoro-1,4-oxazepane hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated heterocycles.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-fluoro-1,4-oxazepane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets, potentially leading to biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Characteristics:
- Molecular Formula: Estimated as C₅H₁₀ClFNO (based on structural analogs).
- Molecular Weight : ~167–187 g/mol (varies with substituents).
- Synthesis : Typically involves cyclization of precursors followed by fluorination using agents like sulfur tetrafluoride or electrophilic fluorination .
- Stability : Stable across diverse pH conditions, enabling utility in pharmaceutical and material science applications .
- Biological Relevance : Fluorine’s electronegativity enhances metabolic stability and binding affinity to biological targets, making it a candidate for drug development .
Comparison with Similar Compounds
Structural variations in oxazepane derivatives significantly influence chemical reactivity, solubility, and biological activity. Below is a comparative analysis of key analogs:
Structural Analogues with Fluorine Substitution
Non-Fluorinated Oxazepane Derivatives
Ring-Size and Heteroatom Variants
Key Research Findings and Trends
Fluorine Substitution : Fluorine at the 6- or 7-position improves metabolic stability and lipophilicity, critical for blood-brain barrier penetration in CNS-targeted drugs .
Solubility : Hydrochloride salts universally enhance aqueous solubility, but substituents like methoxy or hydroxyl groups further modulate this property .
Biological Activity :
- 6-Fluoro-6-methyl-1,4-oxazepane hydrochloride shows promise in enzyme inhibition due to fluorine’s electronegativity .
- 7-(Difluoromethyl)-1,4-oxazepane hydrochloride exhibits distinct receptor-binding profiles compared to trifluoromethyl analogs .
Safety Profiles: Fluorinated derivatives often require stringent handling (e.g., H226 flammability, H314 skin corrosion) compared to non-halogenated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
